2-(Thiochroman-8-yl-oxy)acetonitrile
Description
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-thiochromen-8-yloxy)acetonitrile |
InChI |
InChI=1S/C11H11NOS/c12-6-7-13-10-5-1-3-9-4-2-8-14-11(9)10/h1,3,5H,2,4,7-8H2 |
InChI Key |
FUYJACYYLHGLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC#N)SC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate : An oxygen-based chromenyl derivative with a ketone group and ester functionality. Synthesized via rearrangement reactions, characterized by TLC, IR, and NMR .
- 2-Ethoxy-2-(oxolan-3-yl)acetonitrile : Features an ethoxy group and tetrahydrofuran (oxolane) ring. Lacks sulfur but shares the acetonitrile moiety; used in R&D with unspecified physicochemical data .
- 2-(Thiochroman-2-yl)ethanamine hydrochloride (SY221067) : A sulfur-containing analog with an ethanamine substituent, highlighting the versatility of thiochroman in drug discovery .
Electronic Properties
Density Functional Theory (DFT) studies on methyl chromenyl derivatives reveal non-planar molecular geometries and HOMO/LUMO localization on the chromene ring, influencing charge distribution and reactivity . For 2-(Thiochroman-8-yl-oxy)acetonitrile, sulfur’s electron-donating effects may lower LUMO energy compared to oxygen analogs, enhancing electrophilicity at the nitrile group. This could facilitate nucleophilic attacks or coordination with metal catalysts.
Spectroscopic and Reactivity Differences
- IR Spectroscopy : The C-S-C stretch (~600–700 cm⁻¹) in thiochraman derivatives contrasts with C-O-C stretches (~1000–1250 cm⁻¹) in oxygen analogs, aiding structural differentiation.
- NMR : The deshielding effect of sulfur may upfield-shift protons adjacent to the thiochroman ring compared to chromenyl systems.
- Reactivity : The thiochroman ring’s reduced polarity may improve lipid solubility, whereas oxygen analogs (e.g., chromenyl derivatives) exhibit greater polarity, affecting bioavailability and intermolecular interactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Pathways : Thiochroman derivatives may require tailored conditions (e.g., sulfur-tolerant catalysts) compared to oxygen analogs, as suggested by the synthesis of SY221067 .
- Electrophilicity : The nitrile group in this compound is likely more reactive than in ethoxy or oxolane analogs due to sulfur’s electronic effects.
- Biological Relevance : Thiochroman’s lipophilicity could enhance membrane permeability, making it advantageous in pharmaceutical applications compared to polar chromenyl derivatives .
Q & A
Basic Questions
Q. What synthetic methodologies are established for 2-(Thiochroman-8-yl-oxy)acetonitrile, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions targeting the thiochroman oxygen atom. For analogous quinoline derivatives, multi-step protocols under controlled conditions (e.g., dimethylformamide or dichloromethane as solvents, 60–80°C) maximize yield and purity . Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry or catalyst loading.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : Assign protons and carbons using H/C NMR, focusing on shifts near the nitrile (-CN) and thiochroman groups.
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for sulfur-containing rings .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, noting fragmentation patterns unique to the acetonitrile moiety .
Q. How should researchers assess purity and stability under varying storage conditions?
- Methodological Answer :
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor degradation.
- Stability Studies : Store samples at 4°C in amber vials to prevent photodegradation; test thermal stability via DSC .
Advanced Research Questions
Q. How can contradictions in reaction kinetic data (e.g., unexpected rate constants) be systematically resolved?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or regression models to identify outliers or solvent effects.
- Cross-Validation : Use density functional theory (DFT) to simulate reaction pathways and compare with experimental activation energies .
Q. What computational approaches best model the electronic and reactive properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on sulfur’s electronegativity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict aggregation behavior .
Q. How does the thiochroman moiety influence reactivity compared to oxygen-containing analogs (e.g., chroman derivatives)?
- Methodological Answer :
- Comparative Spectroscopy : Use UV-Vis to assess π→π* transitions; sulfur’s larger atomic radius may redshift absorption bands.
- Electrochemical Analysis : Conduct cyclic voltammetry to compare oxidation potentials, reflecting sulfur’s electron-donating effects .
Methodological Notes
- Data Presentation : Follow IUPAC guidelines for structural diagrams and SI units. Include error margins in kinetic data tables .
- Crystallography : Refine structures using SHELX suites, emphasizing thermal displacement parameters for sulfur atoms .
- Ethical Compliance : Adhere to in-vitro research protocols; avoid therapeutic claims without FDA approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
